molecular formula C12H14N4O2S B081158 N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide CAS No. 14233-47-7

N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide

Cat. No. B081158
CAS RN: 14233-47-7
M. Wt: 278.33 g/mol
InChI Key: IGOXRKRZLDRQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, also known as Dapson, is an organic compound that has been widely used in scientific research. It is a sulfone antibiotic that was first synthesized in 1908 by Ernest Fourneau. Dapson has been used in various fields of research, including biochemistry, pharmacology, and microbiology.

Mechanism Of Action

N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide acts by inhibiting the synthesis of dihydrofolic acid, which is an essential precursor for the synthesis of nucleic acids. This inhibition leads to the inhibition of bacterial growth. N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide also has immunosuppressive effects, which are thought to be due to its ability to inhibit the production of reactive oxygen species by neutrophils.

Biochemical And Physiological Effects

N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as dihydrofolate reductase and glutathione reductase. It has also been shown to induce oxidative stress by increasing the production of reactive oxygen species. In addition, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound. It has also been extensively studied, and its mechanism of action is well understood. However, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide also has some limitations for lab experiments. It has a narrow therapeutic index, which means that it can be toxic at high doses. It also has a long half-life, which can make it difficult to control its concentration in in vitro experiments.

Future Directions

There are several future directions for research on N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide. One direction is to investigate its potential as an immunosuppressive agent for the treatment of autoimmune diseases. Another direction is to explore its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, future research could focus on the development of new derivatives of N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide with improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, or N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, is a sulfone antibiotic that has been widely used in scientific research. It has been used as an antibacterial agent, an immunosuppressive agent, and a substrate for the determination of sulfonamide drugs in biological fluids. N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide acts by inhibiting the synthesis of dihydrofolic acid, which is an essential precursor for the synthesis of nucleic acids. It has various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of oxidative stress. N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, including its potential as an immunosuppressive and anticancer agent, and the development of new derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide can be synthesized by the reaction of 4-aminobenzenesulfonamide and dimethylformamide dimethyl acetal. The reaction is carried out under reflux in the presence of a catalyst, such as hydrochloric acid. The product is then purified by recrystallization from a suitable solvent, such as ethanol.

Scientific Research Applications

N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been used in various scientific research applications. It has been used as an antibacterial agent to treat leprosy, tuberculosis, and other bacterial infections. It has also been used as an immunosuppressive agent to treat autoimmune diseases, such as rheumatoid arthritis and lupus erythematosus. In addition, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been used as a substrate for the determination of sulfonamide drugs in biological fluids.

properties

CAS RN

14233-47-7

Product Name

N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide

InChI

InChI=1S/C12H14N4O2S/c1-16(2)12-13-8-10(9-14-12)15-19(17,18)11-6-4-3-5-7-11/h3-9,15H,1-2H3

InChI Key

IGOXRKRZLDRQLM-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2

synonyms

N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide

Origin of Product

United States

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